molecular formula C12H19ClFN B1445772 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864052-55-0

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No.: B1445772
CAS No.: 1864052-55-0
M. Wt: 231.74 g/mol
InChI Key: UNXOXTBLZJVKNN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a fluorophenyl group attached to a methylpentanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 4-methylpentan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) or methanol. The reaction may require the presence of catalysts or reagents to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to specific targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
  • 1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
  • 1-(2-Fluorophenyl)-5-methylhexan-1-amine hydrochloride

Uniqueness

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the fluorophenyl group and the length of the carbon chain

Properties

IUPAC Name

1-(2-fluorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-9(2)7-8-12(14)10-5-3-4-6-11(10)13;/h3-6,9,12H,7-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOXTBLZJVKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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